molecular formula C8H13N3O B13931870 2-Isopropyl-5-methoxypyrimidin-4-amine

2-Isopropyl-5-methoxypyrimidin-4-amine

Cat. No.: B13931870
M. Wt: 167.21 g/mol
InChI Key: SPGDCMHPUMWPSB-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methoxypyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methoxypyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-4-methoxypyrimidine with an amine source under suitable conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow multi-stage reactors (MSR) to optimize the reaction conditions and minimize the formation of unwanted by-products. This method ensures a consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-5-methoxypyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyrimidin-4-amine
  • 2-Isopropyl-4-methyl-6-hydroxypyrimidine
  • 4-Amino-2-methoxypyrimidine

Uniqueness

2-Isopropyl-5-methoxypyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-methoxy-2-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3O/c1-5(2)8-10-4-6(12-3)7(9)11-8/h4-5H,1-3H3,(H2,9,10,11)

InChI Key

SPGDCMHPUMWPSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=N1)N)OC

Origin of Product

United States

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